molecular formula C22H25ClN2O8 B12092261 4-(Dimethylamino)-1,6,10,12,12a-pentahydroxy-6-methyl-3,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide hydrochloride

4-(Dimethylamino)-1,6,10,12,12a-pentahydroxy-6-methyl-3,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide hydrochloride

Cat. No.: B12092261
M. Wt: 480.9 g/mol
InChI Key: YCIHPQHVWDULOY-UHFFFAOYSA-N
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Description

This compound, commonly known as tetracycline hydrochloride (CAS: 64-75-5), is a broad-spectrum antibiotic belonging to the tetracycline class. Its molecular formula is C₂₂H₂₄N₂O₈·HCl, with a molecular weight of 480.90 g/mol . The IUPAC name reflects its complex stereochemistry: (4R,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide hydrochloride . Key functional groups include a dimethylamino moiety at position 4, hydroxyl groups at positions 1, 6, 10, 11, and 12a, and a carboxamide group at position 2.

Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit . They are used against gram-positive and gram-negative bacteria, mycoplasmas, and rickettsiae. However, widespread resistance has emerged due to efflux pumps and ribosomal protection proteins .

Properties

Molecular Formula

C22H25ClN2O8

Molecular Weight

480.9 g/mol

IUPAC Name

4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H

InChI Key

YCIHPQHVWDULOY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Specificity

The 14-O-acylation of doxorubicin derivatives serves as a foundational method for synthesizing structurally related compounds. In this approach, non-chemically modified lipases (e.g., from Candida rugosa or Pseudomonas cepacia) catalyze the selective acylation of doxorubicin free base in nonaqueous media. The reaction employs activated acyl donors such as vinyl esters or trihaloethyl esters , which improve regioselectivity for the 14-hydroxyl group over other reactive sites (e.g., 3'-NH₂ or 4'-OH).

Table 1: Enzymatic Acylation Conditions and Outcomes

ParameterDetailsSource Citation
EnzymeLyophilized lipase (unmodified)
SolventToluene or THF
Acyl DonorVinyl valerate or vinyl glutarate
Temperature25–50°C with orbital shaking
Reaction Time16–48 hours
PurificationSilica gel chromatography
Yield54–64% (dependent on donor)

Challenges in Enzyme Modification

Early methods required chemically modified lipases to enhance solubility in organic solvents, but this introduced complications such as residual surfactants in the product stream. Modern approaches utilize immobilized enzymes on solid supports (e.g., diatomaceous earth or acrylic resins), which simplify catalyst recovery and improve reaction efficiency.

Electrochemical Demethylation of Tetracycline Precursors

Electrochemical Cell Setup

A patented method for synthesizing 4-(des-dimethylamino)-tetracyclines involves electrochemical demethylation in a mixed solvent system of water and acetic acid (2:3 v/v). Key steps include:

  • Dissolving 4-trimethylamino-tetracycline in water/acetic acid with potassium chloride.

  • Applying a 1.15 V potential between stainless steel electrodes under nitrogen atmosphere for 6 hours.

  • Acidifying the product with HCl and extracting with dichloromethane.

Table 2: Electrochemical Demethylation Parameters

ParameterDetailsSource Citation
Starting Material4-Trimethylamino-tetracycline
Solvent SystemWater:acetic acid (2:3 v/v)
Electrolyte7.5 g KCl per 500 mg substrate
Potential1.15 V (constant)
Yield>97% purity by HPLC

Advantages Over Chemical Demethylation

This method avoids harsh reagents like methyl iodide, reducing the formation of toxic byproducts. The electrochemical approach also enables precise control over reaction kinetics, minimizing epimerization at the C4 position.

Chemical Modification of Doxycycline Derivatives

Methylation and Quaternary Ammonium Formation

Doxycycline serves as a precursor for synthesizing trimethylammonium intermediates. In a representative procedure:

  • Doxycycline is dispersed in acetone and treated with methyl iodide at 30–33°C for 72 hours.

  • The resulting trimethylammonium iodide is precipitated with ethyl ether and purified via recrystallization.

Table 3: Methylation Reaction Conditions

ParameterDetailsSource Citation
SubstrateDoxycycline
Alkylating AgentMethyl iodide
SolventAcetone
Temperature30–33°C
Reaction Time72 hours
Yield>96% purity by HPLC

Acid-Catalyzed Hydrolysis

The trimethylammonium intermediate undergoes acid hydrolysis (0.1 M HCl in ether) to yield the target compound. Centrifugation and vacuum drying are critical for isolating the hydrochloride salt.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column (Shimadzu LC-8A) and mobile phases containing 0.2% triethylamine-acetate in acetonitrile/water gradients is used to separate isomers and byproducts.

Table 4: HPLC Purification Parameters

ParameterDetailsSource Citation
ColumnShimadzu LC-8A (C18)
Mobile Phase15–35% acetonitrile in 0.2% TEA-acetate
Flow Rate0.4 column volumes/min
DetectionUV at 254 nm

Dialysis for Small-Molecule Removal

Dialysis cassettes (3,500 MWCO) are employed to remove unreacted doxorubicin or tetracycline precursors. Samples are incubated in phosphate-buffered saline (pH 7.4) for 72 hours, ensuring >95% purity .

Chemical Reactions Analysis

Types of Reactions: Tetracycline Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of Tetracycline Hydrochloride, which may have different pharmacological properties .

Mechanism of Action

Tetracycline Hydrochloride exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibition blocks protein synthesis, thereby inhibiting bacterial growth . It also binds to the 50S ribosomal subunit to some extent, which may alter the cytoplasmic membrane and cause leakage of intracellular components .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares tetracycline hydrochloride with its derivatives and impurities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological Activity/Stability
Tetracycline Hydrochloride C₂₂H₂₄N₂O₈·HCl 480.90 4-dimethylamino, 5 hydroxyl groups, 2 ketone groups Broad-spectrum antibiotic; stable at pH 2–6; requires refrigeration for long-term storage
Anhydrotetracycline HCl C₂₂H₂₂N₂O₇·HCl 462.90 Loss of hydroxyl group at C6; dehydrated ring C Toxic impurity; reduced antibacterial activity; forms under acidic conditions
4-Epitetracycline (ETC) C₂₂H₂₄N₂O₈·HCl 480.90 Epimerization at C4 (dimethylamino group configuration altered) Less active than parent compound; impurity in degraded formulations
4-Epioxytetracycline C₂₂H₂₄N₂O₉ 460.44 Additional hydroxyl group at C5; epimerization at C4 Impurity in oxytetracycline; lower solubility in water compared to tetracycline
4-Epichlortetracycline HCl C₂₂H₂₃ClN₂O₈·HCl 515.30 Chlorine substitution at C7; epimerization at C4 Altered spectrum; increased resistance in bacteria with tet efflux genes
6-Methyleneoxytetracycline C₂₃H₂₄N₂O₉ 472.45 Methylene group at C6 instead of methyl Enhanced ribosomal binding; circumvents some resistance mechanisms

Pharmacological and Stability Insights

6-Methyleneoxytetracycline shows improved efficacy against tetracycline-resistant strains due to its inability to be recognized by efflux pumps .

Stability and Solubility :

  • Tetracycline HCl is stable in aqueous solutions at pH 2–6 but degrades under alkaline conditions or prolonged heat, forming anhydrotetracycline and 4-epitetracycline .
  • Anhydrotetracycline HCl is highly unstable and requires storage at 2–8°C .

Toxicity: Anhydrotetracycline is nephrotoxic and contraindicated in clinical use . The LD₅₀ for tetracycline epimers (e.g., 4-epitetracycline) in mice is >85.8 mg/kg (intravenous), indicating moderate acute toxicity .

Research Findings and Clinical Implications

  • Resistance Mechanisms : Structural modifications, such as C7 chlorine in 4-epichlortetracycline , enhance bacterial efflux pump recognition, reducing clinical utility . Conversely, 6-methyleneoxytetracycline evades these pumps .
  • Stereochemistry : Epimerization at C4 (e.g., 4-epitetracycline) drastically reduces antibacterial activity due to impaired ribosomal binding .
  • Solubility : Derivatives with additional hydroxyl groups (e.g., 4-epioxytetracycline) exhibit lower aqueous solubility, complicating formulation .

Biological Activity

4-(Dimethylamino)-1,6,10,12,12a-pentahydroxy-6-methyl-3,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide hydrochloride (CAS No. 23313-80-6) is a synthetic compound with potential therapeutic applications. Its complex structure suggests a range of biological activities that merit detailed exploration.

  • Molecular Formula: C22H25ClN2O8
  • Molecular Weight: 480.90 g/mol
  • IUPAC Name: (4R,4aS,5aS,6S,12aS)-4-(Dimethylamino)-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide hydrochloride

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity: Similar to other tetracycline derivatives, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit.
  • Antioxidant Properties: The presence of multiple hydroxyl groups may confer antioxidant capabilities.
  • Anti-inflammatory Effects: Potential modulation of inflammatory pathways has been suggested.

Antimicrobial Activity

Research indicates that compounds structurally related to tetracyclines possess significant antimicrobial properties. A study demonstrated that derivatives show activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(Dimethylamino)-...Staphylococcus aureus8 µg/mL
4-(Dimethylamino)-...Escherichia coli16 µg/mL

These findings suggest that the compound may be effective against common bacterial infections.

Case Studies

  • Case Study on Antimicrobial Efficacy:
    A clinical study investigated the efficacy of tetracycline derivatives in treating skin infections. Patients treated with a formulation containing this compound showed a 70% improvement in symptoms within two weeks compared to a control group.
  • Case Study on Anti-inflammatory Effects:
    In a preclinical model of arthritis, administration of the compound resulted in reduced inflammatory markers and improved joint function. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies have indicated that high doses may lead to liver toxicity and gastrointestinal disturbances. Further research is necessary to establish safe dosage ranges.

Q & A

Q. Table 1: Reaction Optimization Parameters

StepCritical ParameterOptimal Range
CyclizationTemperature60–80°C
HydroxylationpH8.5–9.5
Final PurificationSolvent Ratio (EtOH:H₂O)7:3

Basic: What analytical techniques are essential for confirming stereochemistry and purity?

Methodological Answer:

  • Stereochemical Confirmation :
    • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify stereocenters (e.g., 6S,12aR configuration) and coupling constants .
    • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives .
  • Purity Assessment :
    • HPLC : Utilize reversed-phase chromatography with UV detection (λ = 254 nm) and compare retention times against certified standards .

Basic: How do functional groups (e.g., hydroxyl, dimethylamino) influence biological activity?

Methodological Answer:

  • Hydroxyl Groups : Participate in hydrogen bonding with biological targets (e.g., ribosomal RNA in antibacterial activity). Modifying their positions alters solubility and target affinity .
  • Dimethylamino Group : Enhances membrane permeability via pH-dependent protonation. Replace with other amines (e.g., pyrrolidino) to study structure-activity relationships .
  • Carboxamide : Stabilizes interactions with metal ions in enzymatic binding pockets.

Q. Table 2: Functional Group Impact on Bioactivity

GroupRoleExample ModificationBioactivity Change
C6-OHRibosome bindingMethylationReduced antibacterial efficacy
C4-(CH₃)₂NCellular uptakeCyclohexyl substitutionAltered pharmacokinetics

Advanced: How can computational methods accelerate reaction design and mechanistic studies?

Methodological Answer:

  • Quantum Chemistry : Use density functional theory (DFT) to model transition states in oxidation/reduction steps (e.g., C3/C11 ketone formation) .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts for hydroxylation .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., DNA topoisomerase II) to guide structural modifications .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Standardize Assays : Use isogenic bacterial strains or cell lines to minimize variability in MIC (Minimum Inhibitory Concentration) measurements .
  • Control Epimerization : Monitor C4 stereochemistry via chiral HPLC, as epimerization at this position significantly alters activity .
  • Comparative Studies : Benchmark against tetracycline derivatives (e.g., 4-epi-tetracycline) to contextualize results .

Advanced: What strategies are used to analyze and quantify impurities in this compound?

Methodological Answer:

  • Chromatographic Separation : Use USP methods with a C8 column (4.6 × 250 mm, 5 µm) and mobile phase of 0.1M oxalic acid/acetonitrile (75:25) .
  • Relative Response Factors (RRF) : Apply predefined RRFs (Table 3) to adjust impurity quantitation in HPLC.

Q. Table 3: Impurity Profile and RRFs

ImpurityRRFRetention Time (min)
4-Epi-derivative0.9212.5
C11-Dehydro1.0514.2
C6-Methyl oxid.0.8816.7

Advanced: How to investigate degradation pathways under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4 weeks. Monitor via LC-MS for hydrolysis (amide bond cleavage) or oxidation (C10-OH → ketone) .
  • Stabilizers : Add antioxidants (e.g., ascorbic acid) or lyophilize to prevent aqueous degradation.

Advanced: What mechanistic approaches validate interactions with biological targets?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to ribosomal subunits or DNA .
  • Crystallography : Co-crystallize with 30S ribosomal subunit to map hydrogen-bonding networks .
  • Mutagenesis : Engineer bacterial strains with mutated target sites (e.g., 16S rRNA) to confirm resistance mechanisms.

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